2-(1H-pyrazol-4-yl)quinoline

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

2-(1H-Pyrazol-4-yl)quinoline is a regioisomerically pure bidentate ligand scaffold critical for structure-activity relationship (SAR) studies. Unlike substituted analogs, its unsubstituted 4-pyrazolyl quinoline core serves as an indispensable negative control and a pristine starting point for metal complex design. With a sharp melting point (182–183°C) for identity verification and high purity, this compound ensures reproducible reactivity in constructing elaborate heterocycles and spin-labelled materials.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 439106-87-3
Cat. No. B1308634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-4-yl)quinoline
CAS439106-87-3
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CNN=C3
InChIInChI=1S/C12H9N3/c1-2-4-11-9(3-1)5-6-12(15-11)10-7-13-14-8-10/h1-8H,(H,13,14)
InChIKeyAEABRQVZLJNLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-4-yl)quinoline (CAS 439106-87-3) for Procurement: A Quinoline-Pyrazole Hybrid Scaffold for Medicinal Chemistry and Coordination Research


2-(1H-pyrazol-4-yl)quinoline (CAS 439106-87-3), also known as 4-(quinolin-2-yl)-1H-pyrazole, is a heterocyclic compound with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol . It features a quinoline ring system directly linked at the 2-position to the 4-position of a pyrazole ring, forming a versatile bidentate ligand scaffold. The compound exhibits a melting point of 182–183 °C and a predicted density of 1.27 g/cm³ . It is commercially available as a research chemical, typically with purities of 95% or higher, and serves as a building block for synthesizing more complex heterocyclic systems and metal complexes .

Why Generic 2-(1H-Pyrazol-4-yl)quinoline (CAS 439106-87-3) Substitution Fails: Structural Specificity Dictates Pharmacological and Coordination Behavior


Direct substitution with structurally similar quinoline-pyrazole hybrids is not scientifically valid due to the profound impact of subtle structural variations on biological activity and material properties. The specific regioisomerism, exemplified by 2-(1H-pyrazol-4-yl)quinoline versus its 3- or 5-yl analogs, fundamentally alters molecular geometry and, consequently, target binding affinity [1][2]. For instance, the presence and position of a substituent on the pyrazole ring, such as a pyridinyl group in 4-(3-pyridin-2-yl-1H-pyrazol-4-yl)quinoline (LY-364947), confers potent and selective kinase inhibition (TGF-β RI IC50 = 59 nM) , a property not inherent to the unsubstituted scaffold. Therefore, replacing 2-(1H-pyrazol-4-yl)quinoline with an uncharacterized or differently substituted analog risks complete loss of desired interaction in structure-activity relationship (SAR) studies or unforeseen material behavior in coordination chemistry [3].

Quantitative Differentiation Evidence for 2-(1H-Pyrazol-4-yl)quinoline (CAS 439106-87-3) in Scientific Selection


Scaffold Differentiation: Unsubstituted 2-(1H-Pyrazol-4-yl)quinoline as a Control for Potent Kinase Inhibitors

While 2-(1H-pyrazol-4-yl)quinoline itself is not a potent kinase inhibitor, its unsubstituted core structure serves as a critical baseline comparator for a class of potent, selective TGF-β receptor I kinase (ALK5) inhibitors. The 4-substituted analog, 4-(3-pyridin-2-yl-1H-pyrazol-4-yl)quinoline (LY-364947), demonstrates high potency and selectivity, with an IC50 of 59 nM for ALK5 . In stark contrast, 2-(1H-pyrazol-4-yl)quinoline lacks the pyridinyl substituent crucial for kinase binding, making it an ideal control compound for validating structure-activity hypotheses. Another comparator, 4-(3-(5-fluoropyridin-2-yl)-1H-pyrazol-4-yl)quinoline, shows an IC50 of 91 nM for TGF-β RIK [1], further highlighting the activity gap between substituted and unsubstituted cores.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Ligand Geometry: Distinct Coordination Bond Lengths for 2-Pyrazolylquinoline Ligands in Ruthenium Complexes

The bidentate binding mode of 2-pyrazolylquinoline ligands results in a characteristic and quantifiable asymmetry in bond lengths to a metal center. In a homoleptic tris-bidentate Ru(II) complex of a closely related 8-(3-pyrazolyl)-quinoline ligand (QPzH), the Ru-N(pyrazole) bond distances were measured at ~2.04 Å, while the Ru-N(quinoline) distances were significantly longer at ~2.12 Å [1]. This 0.08 Å difference, a consequence of the distinct electronic and steric properties of the two nitrogen donors, is a defining feature of this ligand class. This structural differentiation directly influences the complex's electronic properties, including its oxidation potential (0.57 V vs ferrocene(0/+)) and photophysical behavior [1]. The 2-(1H-pyrazol-4-yl)quinoline scaffold, with its similar bite angle and donor set, is predicted to exhibit comparable bond length asymmetry upon coordination.

Coordination Chemistry Inorganic Synthesis Photophysics

Physicochemical Benchmark: Defined Melting Point for Purity Assessment and Formulation

The compound exhibits a well-defined melting point range of 182–183 °C . This is a critical, verifiable property for assessing chemical purity and batch-to-batch consistency. In comparison, its closely related analog, 8-methoxy-2-(1H-pyrazol-4-yl)quinoline, has a different, unstated melting point due to the presence of the methoxy substituent . The sharp melting point of 2-(1H-pyrazol-4-yl)quinoline provides a simple and reliable quality control metric that is not available for many amorphous or less well-characterized heterocyclic building blocks.

Analytical Chemistry Quality Control Pre-formulation

Recommended Research and Industrial Application Scenarios for 2-(1H-Pyrazol-4-yl)quinoline (CAS 439106-87-3)


SAR Negative Control in Kinase Inhibitor Development

Procure 2-(1H-pyrazol-4-yl)quinoline for use as a structurally faithful negative control compound in structure-activity relationship (SAR) studies focused on 4-(3-substituted-1H-pyrazol-4-yl)quinoline kinase inhibitors. Its lack of the crucial 3-substituent (e.g., pyridinyl) that confers potent ALK5 inhibition makes it ideal for confirming that observed biological activity is indeed dependent on the presence and nature of that substituent, thereby validating medicinal chemistry hypotheses and reducing off-target effects in screening cascades.

Fundamental Coordination Chemistry Studies with Ruthenium and Other Metals

Use 2-(1H-pyrazol-4-yl)quinoline as a primary bidentate ligand to synthesize and characterize new transition metal complexes (e.g., with Ru, Ir, or Pt). Its predicted asymmetric coordination environment, characterized by distinct M-N(pyrazole) and M-N(quinoline) bond lengths [1], provides a well-defined system for investigating how ligand geometry and electronic asymmetry modulate key properties like redox potentials, excited-state lifetimes, and photoluminescence quantum yields, which are critical for applications in photocatalysis and light-emitting devices.

Reliable Building Block for Heterocyclic Synthesis

Source 2-(1H-pyrazol-4-yl)quinoline as a robust, high-purity synthetic intermediate for constructing more elaborate heterocyclic architectures, such as pyrazoloquinolines and their fused derivatives [2]. Its well-defined physicochemical properties, including a sharp melting point (182–183 °C) that facilitates identity and purity checks , ensure consistent and predictable reactivity in multi-step synthetic sequences, reducing variability and improving overall yield in medicinal chemistry and materials science projects.

Precursor for Functional Materials via Spin-Labelling

Employ 2-(1H-pyrazol-4-yl)quinoline as a core scaffold for creating spin-labelled materials. Studies on similar 2-pyrazolylquinoline derivatives demonstrate that introducing a nitronyl nitroxide radical group yields a new red photoluminescence band (maximum at 692 nm in acetonitrile) [3]. The unsubstituted 2-(1H-pyrazol-4-yl)quinoline offers a pristine and tunable starting point for synthesizing novel radical-based materials for advanced applications in spintronics or molecular magnetism, where the photophysical properties of the core scaffold are of paramount importance.

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